

CP-640186 hydrochloride discovery and development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B1669549

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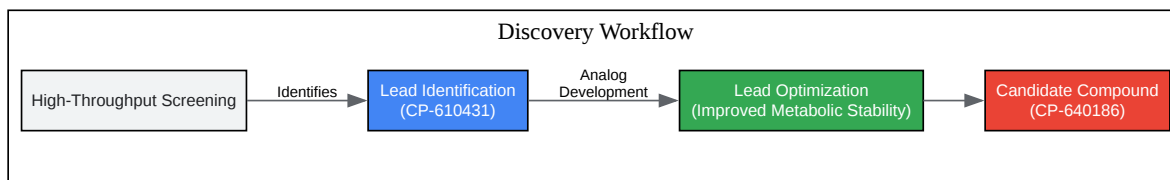
An In-depth Technical Guide on the Discovery and Development of **CP-640186 Hydrochloride**

Executive Summary

CP-640186 is a potent, cell-permeable, and orally active small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). Developed as an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, key enzymes regulating fatty acid synthesis and oxidation. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CP-640186. It details the compound's inhibitory potency, its effects in cellular and animal models, and its pharmacokinetic profile. While CP-640186 demonstrated robust preclinical efficacy in modulating lipid metabolism, its development trajectory also highlights challenges such as metabolic instability. This guide consolidates key quantitative data, experimental methodologies, and the signaling context for researchers and professionals in drug development.

Discovery and Genesis

The development of CP-640186 emerged from a program aimed at identifying inhibitors of Acetyl-CoA Carboxylase (ACC) to address metabolic disorders. The initial lead compound, CP-610431, was identified through high-throughput screening.[1] CP-640186 was subsequently developed as an analog of CP-610431 with the specific goal of improving metabolic stability while retaining high potency against both ACC isozymes.[1][2] This strategic chemical modification led to a compound with a favorable preclinical profile for acutely modulating fatty acid metabolism.[1]



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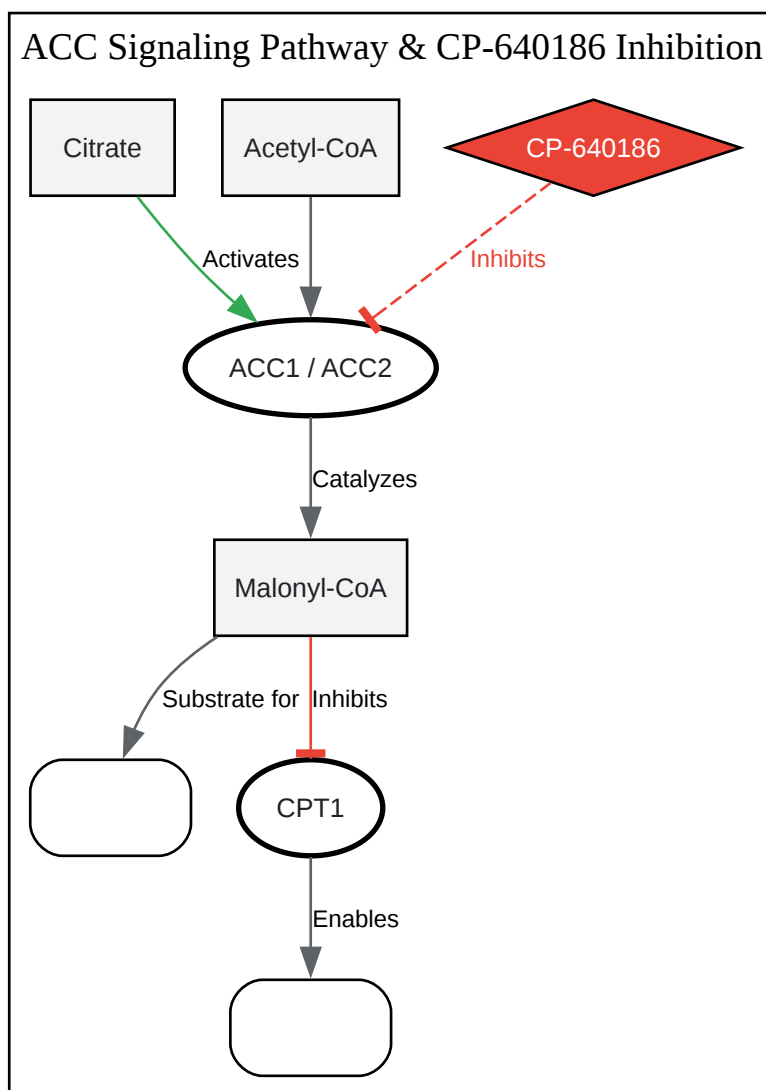
Discovery workflow leading to CP-640186.

Mechanism of Action

CP-640186 functions as a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[3] It is classified as a non-competitive inhibitor with respect to acetyl-CoA, citrate, and bicarbonate, and an uncompetitive inhibitor with respect to ATP.[3][4] The molecule binds to the carboxyltransferase (CT) domain of ACC, specifically at the interface between the two monomers of the CT dimer.[3]

By inhibiting ACC, CP-640186 blocks the conversion of acetyl-CoA to malonyl-CoA.[2] This has a dual effect on lipid metabolism:

- **Inhibition of Fatty Acid Synthesis:** Reduced levels of malonyl-CoA, the primary building block for new fatty acids, directly suppress de novo lipogenesis. This is the dominant effect in lipogenic tissues like the liver, which are rich in the ACC1 isozyme.[1][5]
- **Stimulation of Fatty Acid Oxidation:** Malonyl-CoA is a natural inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into mitochondria for β -oxidation. By lowering malonyl-CoA levels, CP-640186 relieves this inhibition, thereby promoting the burning of fatty acids for energy. This is a key effect in oxidative tissues like skeletal muscle and the heart, where ACC2 is prevalent.[1][2][5]



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Mechanism of CP-640186 action on the ACC pathway.

Preclinical Evaluation

CP-640186 has been extensively characterized in a variety of preclinical models, demonstrating potent activity both in vitro and in vivo.

In Vitro Activity

The compound shows potent, non-selective inhibition of ACC1 and ACC2 isozymes.[4][6] Its effects have been confirmed in multiple cell lines, where it effectively modulates fatty acid

metabolism.[1][6] For instance, treatment with CP-640186 inhibits fatty acid and triglyceride synthesis in HepG2 cells and stimulates fatty acid oxidation in C2C12 myotubes.[1][6] It has also been shown to inhibit the growth of H460 lung cancer cells.[2][6]

Table 1: In Vitro Inhibitory and Cellular Activity of CP-640186 | Parameter | Target/Cell Line | Species | Value | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | IC₅₀ | ACC1 (liver) | Rat | 53 nM |[3][4][6] | | IC₅₀ | ACC2 (skeletal muscle) | Rat | 61 nM |[3][4][6] | | IC₅₀ | ACC1 / ACC2 | Not Specified | ~55 nM |[1][5][7] | | EC₅₀ | Fatty Acid Synthesis Inhibition | HepG2 cells | 0.62 μM |[2][6] | | EC₅₀ | Triglyceride Synthesis Inhibition | HepG2 cells | 1.8 μM |[2][6] | | EC₅₀ | Palmitate Acid Oxidation Stimulation | C2C12 cells | 57 nM |[1][6] | | EC₅₀ | Palmitate Acid Oxidation Stimulation | Isolated epitrochlearis muscle | Rat | 1.3 μM |[1][6] | | Effect | H460 Cell Growth Inhibition (20 μM, 48h) | H460 cells | ~30% decrease in cell number |[2][6] |

In Vivo Activity

Oral administration of CP-640186 demonstrated acute efficacy in animal models.[6] The compound effectively lowered malonyl-CoA concentrations in key metabolic tissues, including the liver, skeletal muscle, and cardiac muscle.[1][4] Consequently, it inhibited fatty acid synthesis and stimulated whole-body fatty acid oxidation in rats and different mouse models, including the genetically obese ob/ob mouse model.[1][3][4]

Table 2: In Vivo Efficacy (ED₅₀) of CP-640186

Parameter	Tissue / Model	Species	ED ₅₀ Value	Reference(s)
Malonyl-CoA Reduction	Liver	Rat	55 mg/kg	[1][4]
	Soleus Muscle	Rat	6 mg/kg	[1][4]
	Quadriceps Muscle	Rat	15 mg/kg	[1][4]
	Cardiac Muscle	Rat	8 mg/kg	[1][4]
Fatty Acid Synthesis Inhibition	Whole Body	Rat	13 mg/kg	[1][3][4]
	Whole Body	CD1 Mouse	11 mg/kg	[1][3][4]
	Whole Body	ob/ob Mouse	4 mg/kg	[1][3][4]
Fatty Acid Oxidation Stimulation	Whole Body	Rat	~30 mg/kg	[1][4]
Acute Efficacy (Malonyl-CoA reduction)	1 hour post-dose	Rat	4.6 mg/kg	[6]
	4 hours post-dose	Rat	9.7 mg/kg	[6]

| | 8 hours post-dose | Rat | 21 mg/kg |[6] |

Pharmacokinetics

Pharmacokinetic studies were conducted in male Sprague-Dawley rats and ob/ob mice, revealing moderate properties including good oral bioavailability but a relatively short plasma half-life.[3][4]

Table 3: Pharmacokinetic Parameters of CP-640186

Parameter	Sprague-Dawley Rat	ob/ob Mouse	Reference(s)
Dosing	5 mg/kg (IV), 10 mg/kg (Oral)	5 mg/kg (IV), 10 mg/kg (Oral)	[4]
Plasma Half-life ($t_{1/2}$)	1.5 h	1.1 h	[3][4]
Bioavailability (F)	39%	50%	[3][4]
Plasma Clearance (Cl _p)	65 ml/min/kg	54 ml/min/kg	[4]
Volume of Distribution (V _{dss})	5 liters/kg	Not Reported	[3][4]
T _{max} (Oral)	1.0 h	0.25 h	[3][4]
C _{max} (Oral)	345 ng/mL	2177 ng/mL	[3][4]

| AUC_{0-∞} (Oral) | 960 ng·h/mL | 3068 ng·h/mL [3][4] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the methodologies can be inferred from the published literature.

ACC Enzyme Inhibition Assay

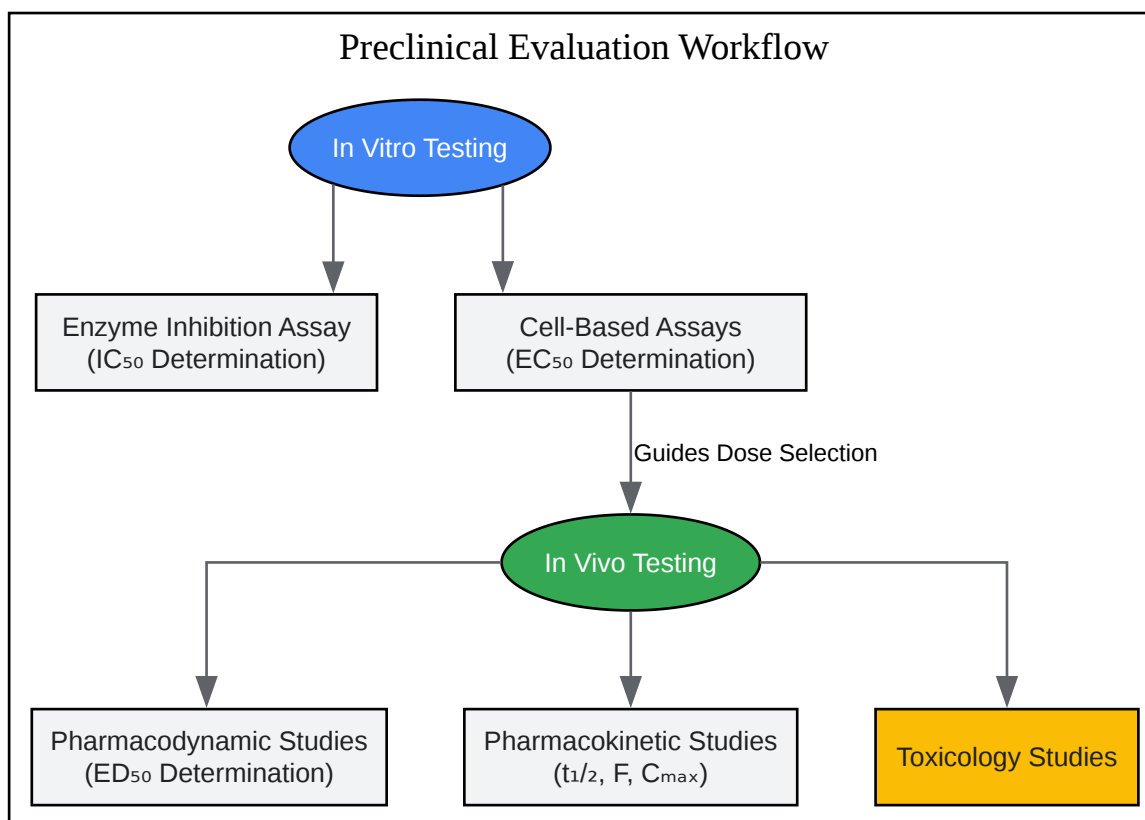
The inhibitory potency (IC₅₀) of CP-640186 against ACC1 and ACC2 was likely determined using a radiometric assay. This standard method involves incubating the purified recombinant enzyme with its substrates, including acetyl-CoA, ATP, and radiolabeled bicarbonate (¹⁴C-HCO₃⁻). The enzymatic reaction incorporates the radiolabel into malonyl-CoA. The amount of radiolabeled malonyl-CoA produced is quantified by scintillation counting. Assays are run across a range of inhibitor concentrations to determine the concentration that produces 50% inhibition.

Cellular Fatty Acid Synthesis and Oxidation Assays

- **Fatty Acid Synthesis (HepG2 cells):** Cells are typically incubated with a radiolabeled precursor, such as ^{14}C -acetate, in the presence of varying concentrations of the test compound. After incubation, cellular lipids are extracted, and the incorporation of the radiolabel into the lipid fraction is measured to quantify the rate of de novo fatty acid synthesis.
- **Fatty Acid Oxidation (C2C12 cells):** Cells are treated with the compound and then incubated with a radiolabeled fatty acid, such as ^3H -palmitate. The rate of oxidation is determined by measuring the amount of radiolabeled water ($^3\text{H}_2\text{O}$) produced as a byproduct of β -oxidation.

In Vivo Studies

- **Pharmacodynamic Studies:** Rodent models (e.g., Sprague-Dawley rats) are administered CP-640186 via oral gavage. At specified time points post-dose, animals are euthanized, and tissues (liver, muscle) are rapidly collected and flash-frozen. Malonyl-CoA levels are then quantified using techniques like HPLC-MS/MS.
- **Pharmacokinetic Studies:** The compound is administered intravenously (IV) and orally (PO) to different groups of animals. Blood samples are collected at multiple time points after dosing. Plasma concentrations of CP-640186 are determined using LC-MS/MS, and standard pharmacokinetic parameters are calculated.



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Typical preclinical evaluation workflow.

Clinical Perspective and Legacy

There is limited public information regarding the progression of **CP-640186 hydrochloride** into human clinical trials. Some research notes its metabolic instability, which may have posed a challenge for further development.[8] However, the discovery and characterization of CP-640186 were significant. It served as a crucial tool compound for exploring the biology of ACC inhibition and validated the therapeutic hypothesis of targeting both ACC isozymes for metabolic diseases.[1] The knowledge gained from the program that produced CP-640186 informed the development of subsequent ACC inhibitors, including some that have advanced to clinical studies for conditions like non-alcoholic steatohepatitis (NASH) and diabetes.[9][10][11]

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- To cite this document: BenchChem. [CP-640186 hydrochloride discovery and development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669549#cp-640186-hydrochloride-discovery-and-development]

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